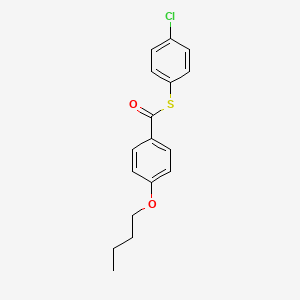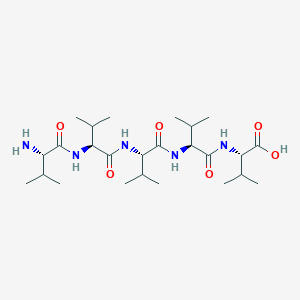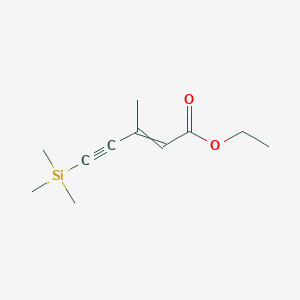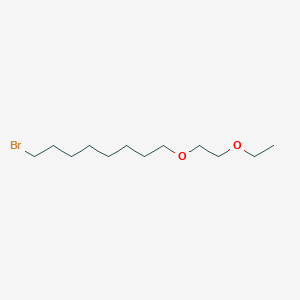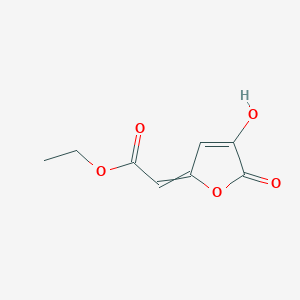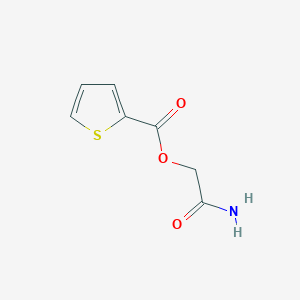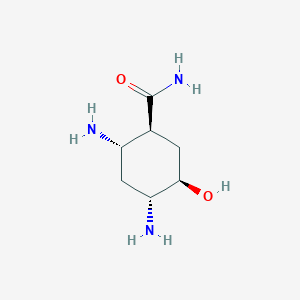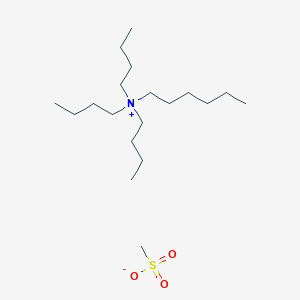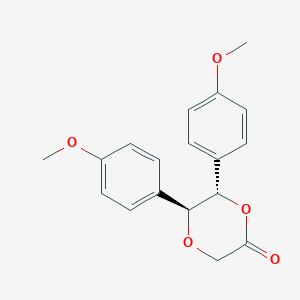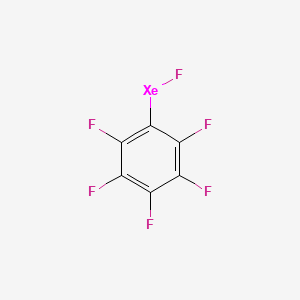![molecular formula C24H16F12O B14244036 2,2-Bis[3,5-bis(trifluoromethyl)phenyl]-1-oxaspiro[4.4]non-6-ene CAS No. 502619-81-0](/img/structure/B14244036.png)
2,2-Bis[3,5-bis(trifluoromethyl)phenyl]-1-oxaspiro[4.4]non-6-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis[3,5-bis(trifluoromethyl)phenyl]-1-oxaspiro[44]non-6-ene is a complex organic compound characterized by its unique spirocyclic structure and the presence of trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis[3,5-bis(trifluoromethyl)phenyl]-1-oxaspiro[4.4]non-6-ene typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with a suitable spirocyclic precursor under specific conditions to form the desired spirocyclic structure. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents may be explored to improve the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Bis[3,5-bis(trifluoromethyl)phenyl]-1-oxaspiro[4.4]non-6-ene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
2,2-Bis[3,5-bis(trifluoromethyl)phenyl]-1-oxaspiro[4.4]non-6-ene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new bioactive molecules.
Industry: Used in the production of advanced materials, including polymers and coatings, due to its stability and unique properties.
Mécanisme D'action
The mechanism of action of 2,2-Bis[3,5-bis(trifluoromethyl)phenyl]-1-oxaspiro[4.4]non-6-ene involves its interaction with molecular targets through various pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can lead to changes in the activity of these molecules, resulting in specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst in organic transformations.
(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: Used in pharmaceutical synthesis.
2,2’-Bis(trifluoromethyl)-4,4’-diaminobiphenyl: Utilized in the synthesis of fluorinated polyimides.
Uniqueness
2,2-Bis[3,5-bis(trifluoromethyl)phenyl]-1-oxaspiro[4.4]non-6-ene is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. The presence of multiple trifluoromethyl groups further enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
502619-81-0 |
|---|---|
Formule moléculaire |
C24H16F12O |
Poids moléculaire |
548.4 g/mol |
Nom IUPAC |
2,2-bis[3,5-bis(trifluoromethyl)phenyl]-1-oxaspiro[4.4]non-8-ene |
InChI |
InChI=1S/C24H16F12O/c25-21(26,27)15-7-13(8-16(11-15)22(28,29)30)20(6-5-19(37-20)3-1-2-4-19)14-9-17(23(31,32)33)12-18(10-14)24(34,35)36/h1,3,7-12H,2,4-6H2 |
Clé InChI |
AQCQTGKWVIJVCI-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC(O2)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-1H-Indol-3-ylmethylidene]-4-iodoaniline](/img/structure/B14243956.png)
![Benzoic acid, 3,3'-[1,3-phenylenebis(carbonylimino)]bis-, dimethyl ester](/img/structure/B14243962.png)
